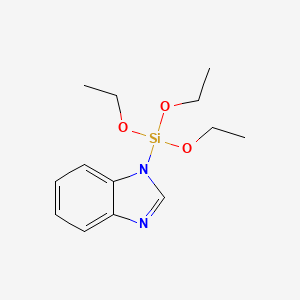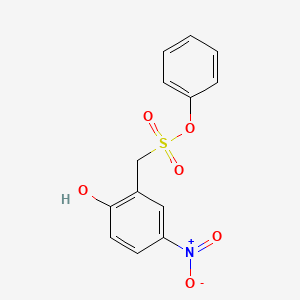![molecular formula C14H14N4O B14520428 1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one CAS No. 63182-99-0](/img/structure/B14520428.png)
1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a fused pyrazole ring system with phenyl and ethanone substituents, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one typically involves the condensation of appropriate diketones with hydrazine derivatives under controlled conditions . One common method includes the reaction of 3,4-dimethyl-1-phenylpyrazole with ethanone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at temperatures ranging from 0 to 78°C for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Scientific Research Applications
1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions due to the presence of nitrogen atoms in the pyrazole ring . These interactions can influence the compound’s reactivity and biological activity, making it a valuable subject for studying structure-activity relationships.
Comparison with Similar Compounds
1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one can be compared with other similar compounds such as:
3,4-Dimethyl-1-phenylpyrazole: This compound shares a similar pyrazole core but lacks the ethanone substituent, resulting in different reactivity and applications.
1,3-Dimethyl-4-phenylpyrazole: Another related compound with a different substitution pattern, leading to variations in its chemical and biological properties.
3,5-Diphenyl-1H-pyrazole:
Properties
CAS No. |
63182-99-0 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-(3,4-dimethyl-1-phenylpyrazolo[3,4-c]pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C14H14N4O/c1-9-13-10(2)17(11(3)19)16-14(13)18(15-9)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI Key |
DZMVHFZKUQAJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NN1C(=O)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14520381.png)

![Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520396.png)




![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[[3-[[[3-[(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-methoxyphenyl]sulfonyl]amino]phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B14520409.png)
